molecular formula C23H16BrNO5S B11593498 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate

Cat. No.: B11593498
M. Wt: 498.3 g/mol
InChI Key: HZCTZLCYISSCAM-UHFFFAOYSA-N
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Description

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate typically involves multiple steps. One common method includes the reaction of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazine with 4-bromobenzoic acid under specific conditions. The reaction often requires the use of a catalyst and may be carried out in an organic solvent such as dichloromethane or toluene. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromine atom in the 4-bromobenzoate moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or nucleic acids, altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate
  • 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-acetoxybenzoate

Uniqueness

Compared to similar compounds, 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate is unique due to the presence of the bromine atom in the 4-bromobenzoate moiety. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H16BrNO5S

Molecular Weight

498.3 g/mol

IUPAC Name

(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 4-bromobenzoate

InChI

InChI=1S/C23H16BrNO5S/c1-25-20(21(26)15-7-3-2-4-8-15)22(18-9-5-6-10-19(18)31(25,28)29)30-23(27)16-11-13-17(24)14-12-16/h2-14H,1H3

InChI Key

HZCTZLCYISSCAM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4

Origin of Product

United States

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